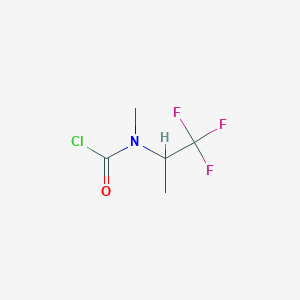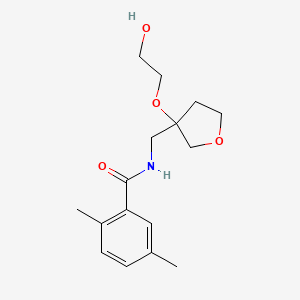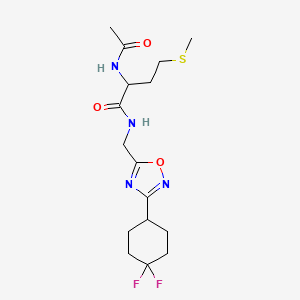
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a chemical compound with the CAS Number: 2302170-42-7 . Its IUPAC name is methyl (1,1,1-trifluoropropan-2-yl)carbamic chloride . The molecular weight of this compound is 189.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用
Synthetic Routes and Stability
The research into carbamoyl sulfenyl chlorides and dithiocarbonyl chlorides provides insight into the synthetic routes, structural characterization, stability, and further chemical transformations of these compounds. These studies reveal that such compounds, which were previously considered unstable intermediates in organosulfur chemistry, can be isolated, exhibit unexpected stability, and undergo further transformations to yield highly stable derivatives. These findings suggest potential applications in the development of thiolyzable and/or photolabile protecting groups for cysteine and new reagents for protein synthesis and modification (Schrader et al., 2011).
Photolabile Protecting Groups
N-Methyl-N-(o-nitrophenyl)carbamates have been identified as new photoremovable alcohol protecting groups. This class of compounds can be easily incorporated by coupling the corresponding alcohol with N-methyl-N-(o-nitrophenyl)carbamoyl chloride, providing high yield and clean deprotection upon photolysis in protic solvents. This application highlights the utility of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride derivatives in the field of synthetic organic chemistry, offering a valuable tool for the reversible protection of alcohols (Loudwig & Goeldner, 2001).
Novel Rearrangements and Chemical Transformations
Studies on N-chlorolactams undergoing novel ring contraction to carbamoyl chlorides upon photolysis demonstrate the potential for innovative rearrangements and synthetic pathways in organic chemistry. These findings open avenues for generating carbamates from carbamoyl chlorides through controlled photolytic reactions, showcasing the versatility of carbamoyl chlorides in synthetic applications (Drouin & Lessard, 2006).
ParaCEST Contrast Agents
The development of paraCEST contrast agents using carbamoyl chloride derivatives for MRI applications exemplifies the intersection of organic chemistry with biomedical research. These agents, synthesized through reactions involving carbamoyl chlorides, demonstrate the potential of such compounds in enhancing diagnostic imaging techniques (Burdinski et al., 2008).
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASCSRPYPANHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)
![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2818907.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2818914.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2818915.png)


![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2818924.png)
